An In-depth Technical Guide to 2-Methoxy-N,N-dimethylpyrimidin-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxy-N,N-dimethylpyrimidin-4-amine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-N,N-dimethylpyrimidin-4-amine. As a substituted pyrimidine, this compound represents a valuable heterocyclic scaffold for researchers in medicinal chemistry and materials science. This document details its structural characteristics, predicted spectroscopic profile, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug discovery. Safety and handling protocols based on data from analogous structures are also provided to ensure safe laboratory use.
Introduction
The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1] Its derivatives are of immense interest in pharmaceutical and agrochemical research, exhibiting a wide array of biological activities including antiviral, anticancer, and antimalarial properties.[1][2] 2-Methoxy-N,N-dimethylpyrimidin-4-amine belongs to this privileged class of compounds. It features a pyrimidine core functionalized with two key electron-donating groups: a methoxy group at the C2 position and a dimethylamino group at the C4 position. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile building block for the synthesis of more complex molecular architectures.
This guide serves as a technical resource for researchers, offering insights into the molecule's fundamental properties, a robust framework for its synthesis and characterization, and a discussion of its potential in modern chemical research, particularly in the development of targeted therapeutics.
Chemical Identity and Structural Analysis
The structural foundation of this molecule is the pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The substituents significantly influence the ring's electronic nature and reactivity.
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IUPAC Name: 2-methoxy-N,N-dimethylpyrimidin-4-amine
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Molecular Formula: C₇H₁₁N₃O
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Synonyms: 4-(Dimethylamino)-2-methoxypyrimidine
dot graph { layout="neato"; node [shape=plaintext]; edge [style=invis];
// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
O7 [label="O", pos="-2.4,1.5!"]; C8 [label="CH3", pos="-3.5,0.75!"];
N9 [label="N", pos="0,-2.8!"]; C10 [label="CH3", pos="-1.1,-3.6!"]; C11 [label="CH3", pos="1.1,-3.6!"];
H5 [label="H", pos="2.2,-1.2!"]; H6 [label="H", pos="2.2,1.2!"];
// Draw bonds edge [style=solid]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
C2 -- O7; O7 -- C8;
C4 -- N9; N9 -- C10; N9 -- C11;
C5 -- H5; C6 -- H6;
// Double bonds edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; } Structure of 2-Methoxy-N,N-dimethylpyrimidin-4-amine
Structural Features and Electronic Effects:
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Pyrimidine Core: The two nitrogen atoms make the ring electron-deficient compared to benzene, generally rendering it resistant to electrophilic attack and susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions.[3][4]
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2-Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing electron density in the ring.
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4-Dimethylamino Group (-N(CH₃)₂): This is also a very strong electron-donating group via resonance (+R effect), significantly activating the pyrimidine ring.
The combined effect of these two powerful electron-donating groups makes this specific pyrimidine derivative more electron-rich than the parent heterocycle, which modifies its characteristic reactivity, making electrophilic substitution at the C5 position more feasible.
Physicochemical Properties
| Property | Predicted Value / Estimate | Source / Basis |
| Molecular Weight | 153.18 g/mol | Calculated |
| Exact Mass | 153.08966 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Physical State | Likely a solid at room temperature | Analogy to similar pyrimidines |
| XLogP3 | ~1.0 - 1.5 | Computational Prediction |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | Structural Analysis |
| pKa (most basic) | ~5.5 - 6.5 (for the N1-protonated conjugate acid) | Estimated from similar pyrimidines |
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the chemical structure and known values for similar compounds. These serve as a guide for characterization.
¹H NMR Spectroscopy
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δ ~ 7.8-8.0 ppm (d, 1H): This signal corresponds to the proton at C6 (H-6). It is adjacent to a nitrogen atom (N1) and coupled to the proton at C5, appearing as a doublet.
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δ ~ 6.0-6.2 ppm (d, 1H): This signal corresponds to the proton at C5 (H-5). It is significantly shielded by the two strong electron-donating groups at C2 and C4 and is coupled to H-6, appearing as a doublet.
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δ ~ 3.9-4.0 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.
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δ ~ 3.1-3.2 ppm (s, 6H): A singlet for the six equivalent protons of the two methyl groups of the dimethylamino (-N(CH₃)₂) moiety.
¹³C NMR Spectroscopy
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δ ~ 168-170 ppm: Quaternary carbon at C2, attached to oxygen and two nitrogens.
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δ ~ 162-164 ppm: Quaternary carbon at C4, attached to the dimethylamino group.
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δ ~ 155-157 ppm: C6, deshielded by the adjacent N1.
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δ ~ 90-92 ppm: C5, highly shielded by the strong resonance donation from both substituents.
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δ ~ 54-55 ppm: Carbon of the methoxy (-OCH₃) group.
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δ ~ 37-38 ppm: Carbons of the dimethylamino (-N(CH₃)₂) methyl groups.
Mass Spectrometry
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 153, corresponding to the molecular weight.
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Nitrogen Rule: The molecule has an odd number of nitrogen atoms (3), so its molecular ion will have an odd m/z value, consistent with 153.
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Key Fragmentation: Expect losses of methyl radicals (·CH₃, M-15), methoxy radicals (·OCH₃, M-31), and potentially fragments related to the dimethylamino group.
Infrared (IR) Spectroscopy
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~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.
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~1600-1620 cm⁻¹ and ~1550-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic pyrimidine ring. The high intensity of these bands is expected due to the strong polarization from the substituents.
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~1250-1350 cm⁻¹: C-N stretching vibrations (aromatic amine).
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~1200-1250 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric): C-O-C stretching of the methoxy group.
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Absence of N-H bands: As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.
Synthesis and Reactivity
Proposed Synthesis
A robust and logical synthesis route involves a sequential nucleophilic aromatic substitution (SₙAr) starting from a readily available dichloropyrimidine precursor. The order of substitution is critical to maximize yield and minimize side reactions. Adding the "harder" nucleophile (methoxide) first, followed by the "softer" nucleophile (dimethylamine), is often a successful strategy.
Experimental Protocol (Representative)
Objective: To synthesize 2-Methoxy-N,N-dimethylpyrimidin-4-amine from 2,4-dichloropyrimidine.
Materials:
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2,4-Dichloropyrimidine
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Sodium methoxide (solid or solution in methanol)
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Anhydrous Methanol
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Dimethylamine (solution in ethanol or THF, or gas)
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Anhydrous Ethanol (or other suitable solvent)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Step 1: Synthesis of 4-Chloro-2-methoxypyrimidine
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To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol under a nitrogen atmosphere, cool the reaction vessel to 0 °C using an ice bath.
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Slowly add a solution of sodium methoxide (1.0 eq) in methanol dropwise, ensuring the internal temperature does not exceed 5 °C.
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Causality Note: The selective monosubstitution at the C2 position is generally favored due to its higher reactivity. Slow addition at low temperature controls the exotherm and prevents undesired disubstitution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by carefully adding water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 4-chloro-2-methoxypyrimidine, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Methoxy-N,N-dimethylpyrimidin-4-amine
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Dissolve the crude 4-chloro-2-methoxypyrimidine (1.0 eq) in ethanol in a pressure-rated vessel.
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Add an excess of dimethylamine solution (e.g., 2.0-3.0 eq).
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Seal the vessel and heat the reaction to 60-80 °C for 6-12 hours.
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Causality Note: Heating is required to overcome the activation energy for the second SₙAr reaction. Using a sealed vessel prevents the loss of the volatile dimethylamine.
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Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.
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After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess dimethylamine.
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Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous NaHCO₃ (2x) to remove any amine salts, followed by a brine wash.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-Methoxy-N,N-dimethylpyrimidin-4-amine.
Reactivity Profile
The dual electron-donating substituents make the C5 position of the ring relatively electron-rich and thus susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), a reaction that is typically difficult on unsubstituted pyrimidine.[2] Conversely, the ring is now highly deactivated towards nucleophilic aromatic substitution , as the electron-donating groups would destabilize the negatively charged Meisenheimer intermediate. The methoxy group could potentially undergo ether cleavage under strong acidic conditions (e.g., HBr, BBr₃).
Applications in Research and Drug Development
While specific applications for this molecule are not widely documented, its structure is highly relevant to drug discovery. The aminopyrimidine scaffold is a well-established "privileged structure" known to interact with a multitude of biological targets, most notably protein kinases.
Potential Applications:
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Kinase Inhibitor Scaffolding: Many FDA-approved kinase inhibitors contain a 2,4-disubstituted pyrimidine core. This molecule can serve as a starting point or fragment for designing inhibitors that target the ATP-binding site of kinases implicated in cancer and inflammatory diseases.
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Fragment-Based Lead Discovery (FBLD): As a small, functionalized heterocycle, it is an ideal candidate for FBLD screening campaigns to identify initial hits against novel protein targets.
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Building Block for Chemical Libraries: The C5 position offers a handle for further functionalization, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.
Safety and Handling
No specific GHS data exists for this compound. The following recommendations are based on the hazard profiles of structurally similar aminopyrimidines, which are often classified as harmful if swallowed and causing skin and eye irritation.[6][7][8]
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Hazard Statements (Anticipated):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
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Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Avoid breathing dust, fumes, or vapors.
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Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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Conclusion
2-Methoxy-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its chemical properties are defined by the interplay between the electron-deficient pyrimidine core and two strong electron-donating substituents. This guide provides a foundational understanding of its structure, predicted spectroscopic signatures, a viable synthetic route, and potential applications. By leveraging this information, researchers can effectively synthesize, characterize, and utilize this valuable scaffold in the pursuit of novel materials and therapeutic agents.
References
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PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved from [Link]
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